(2,5-Diiodo-phenoxy)-acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5I2NO |
|---|---|
Molecular Weight |
384.94 g/mol |
IUPAC Name |
2-(2,5-diiodophenoxy)acetonitrile |
InChI |
InChI=1S/C8H5I2NO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,4H2 |
InChI Key |
VTVRWOPQSRBFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)OCC#N)I |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diiodo Phenoxy Acetonitrile
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of (2,5-Diiodo-phenoxy)-acetonitrile suggests that the most logical disconnection is at the ether linkage (C-O bond). This bond can be formed through the reaction of a 2,5-diiodophenoxide nucleophile with an electrophilic cyanomethyl species, or via a copper-catalyzed cross-coupling reaction. This primary disconnection leads to two key precursors: 2,5-diiodophenol (B3255075) and a haloacetonitrile reagent.
A secondary disconnection can be considered for the 2,5-diiodophenol precursor, breaking it down to phenol (B47542) itself, which can be selectively di-iodinated. The haloacetonitrile can be conceptually traced back to acetonitrile (B52724) or a related two-carbon nitrile synthon.
Precursor Synthesis and Functionalization Routes
The successful synthesis of this compound is contingent on the efficient preparation of its precursors.
Synthesis of 2,5-Diiodophenol Intermediates
The primary route to 2,5-diiodophenol involves the direct electrophilic iodination of phenol. While direct iodination can sometimes lead to a mixture of isomers, controlled reaction conditions can favor the desired 2,5-disubstituted product. The presence of the hydroxyl group on the phenol ring activates it towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
One common method involves the use of iodine in the presence of an oxidizing agent. For instance, the reaction of phenol with iodine and hydrogen peroxide in an aqueous medium can yield iodinated phenols. The stoichiometry of the reagents and the reaction conditions are crucial for achieving the desired regioselectivity.
| Reaction | Reagents | Conditions | Key Considerations |
| Electrophilic Iodination | Phenol, Iodine (I₂), Oxidizing Agent (e.g., H₂O₂) | Aqueous medium, controlled temperature | Stoichiometry is critical to control the degree of iodination and isomer distribution. |
Preparation of Haloacetonitrile Reagents
Haloacetonitriles, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782), are readily available commercial reagents. These compounds are characterized by a reactive carbon-halogen bond, making them excellent electrophiles for nucleophilic substitution reactions. Should a specific haloacetonitrile not be commercially available, it can be synthesized through various halogenation reactions of acetonitrile.
Etherification Reactions: Optimizing C-O Bond Formation
The formation of the ether linkage between the 2,5-diiodophenol and the cyanomethyl group is the pivotal step in the synthesis of this compound. Several established methods for ether synthesis can be applied.
Nucleophilic Aromatic Substitution Variants
The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol (in this case, 2,5-diiodophenol) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (a haloacetonitrile). wikipedia.orgmasterorganicchemistry.com
The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the haloacetonitrile. wikipedia.org The use of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is typically required to generate the phenoxide in situ. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are often employed to facilitate the SN2 reaction. chem-station.com
| Reaction | Reactants | Base | Solvent | Mechanism |
| Williamson Ether Synthesis | 2,5-Diiodophenol, Haloacetonitrile (e.g., Chloroacetonitrile) | K₂CO₃, NaH, or other suitable bases | Acetonitrile, DMF | SN2 |
It is important to note that while the Williamson ether synthesis is generally effective for primary alkyl halides, the reactivity of haloacetonitriles can be influenced by the electron-withdrawing nature of the nitrile group.
Copper-Catalyzed Cross-Coupling Methodologies for Aryl Ethers
The Ullmann condensation, a copper-catalyzed reaction, provides an alternative and powerful method for the formation of aryl ethers. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling aryl halides with alcohols. In the context of synthesizing this compound, this would involve the reaction of 2,5-diiodophenol with a haloacetonitrile in the presence of a copper catalyst.
Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These systems often employ copper(I) salts, such as copper(I) iodide (CuI), in combination with a ligand and a base. The ligand, often a diamine or an amino acid, plays a crucial role in stabilizing the copper catalyst and facilitating the cross-coupling process. nih.govscispace.commit.edu
A plausible approach would be the reaction of the sodium or potassium salt of 2,5-diiodophenol with a haloacetonitrile in the presence of a catalytic amount of a copper(I) salt and a suitable ligand.
| Reaction | Reactants | Catalyst System | Base | Solvent |
| Ullmann Condensation | 2,5-Diiodophenol, Haloacetonitrile | Cu(I) salt (e.g., CuI), Ligand (e.g., picolinic acid, diamine) | K₂CO₃, Cs₂CO₃ | DMSO, DMF, Dioxane |
The choice of ligand and reaction conditions is critical for achieving high yields and selectivity in copper-catalyzed O-arylation reactions. nih.govscispace.commit.edu
Nitrile Group Introduction and Transformation Strategies
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgcrdeepjournal.orgmasterorganicchemistry.com This venerable yet effective S(_N)2 reaction involves the nucleophilic attack of the 2,5-diiodophenoxide ion on a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile.
A general representation of this synthesis is as follows:
Step 1: Deprotonation of 2,5-Diiodophenol
The phenolic proton of 2,5-diiodophenol is acidic and can be readily removed by a suitable base to form the corresponding phenoxide ion. Common bases for this purpose include alkali metal hydroxides (e.g., NaOH, KOH), hydrides (e.g., NaH), or carbonates (e.g., K(_2)CO(_3)). masterorganicchemistry.comedubirdie.com The choice of base can influence the reaction rate and yield.
Step 2: Nucleophilic Substitution
The resulting 2,5-diiodophenoxide ion, a potent nucleophile, then displaces the halide from chloroacetonitrile or bromoacetonitrile in an S(_N)2 reaction to form the desired this compound. crdeepjournal.orgmasterorganicchemistry.com
The selection of the haloacetonitrile reagent is crucial. Bromoacetonitrile is generally more reactive than chloroacetonitrile due to the better leaving group ability of the bromide ion, which can lead to shorter reaction times or milder reaction conditions.
A typical laboratory procedure would involve dissolving 2,5-diiodophenol in a suitable polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), followed by the addition of a base like potassium carbonate. chemspider.com The mixture is stirred to facilitate the formation of the phenoxide. Subsequently, chloroacetonitrile or bromoacetonitrile is added, and the reaction mixture is heated to drive the substitution reaction to completion. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by crystallization or column chromatography.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| 2,5-Diiodophenol | Chloroacetonitrile | K(_2)CO(_3) | Acetone | Reflux, 12-24 h |
| 2,5-Diiodophenol | Bromoacetonitrile | K(_2)CO(_3) | DMF | 70-80 °C, 4-8 h |
| 2,5-Diiodophenol | Bromoacetonitrile | NaH | THF | Room temp to reflux |
This table presents plausible reaction conditions for the synthesis of this compound based on general principles of the Williamson ether synthesis. Specific yields and optimal conditions would require experimental determination.
Green Chemistry Approaches in Synthetic Route Design
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.
Solvent-Free or Low-Solvent Methodologies
One significant green chemistry approach is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can be highly efficient and environmentally benign. ptfarm.pl For the synthesis of phenoxyacetonitriles, a solvent-free approach could involve the direct reaction of the phenol, haloacetonitrile, and a solid base, often with mechanical mixing or gentle heating. The absence of a solvent simplifies work-up procedures and reduces waste.
Microwave-assisted synthesis is another powerful technique that often aligns with green chemistry principles. wikipedia.orgoperachem.comresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. wikipedia.org In the context of the Williamson ether synthesis, microwave heating can be applied to a mixture of the diiodophenol, haloacetonitrile, and a base, either in a minimal amount of a high-boiling polar solvent or under solvent-free conditions. operachem.comresearchgate.net
Catalytic Systems for Enhanced Atom Economy
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a particularly effective technique for reactions involving a water-soluble reactant and an organic-soluble reactant. In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can facilitate the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase containing the haloacetonitrile. crdeepjournal.org This allows for the use of aqueous solutions of bases like sodium hydroxide (B78521), which are cheaper and less hazardous than anhydrous bases and solvents. The catalyst, being active in small amounts, is regenerated during the reaction cycle.
A typical PTC system for this synthesis might involve:
Organic Phase: 2,5-Diiodophenol and bromoacetonitrile dissolved in a non-polar organic solvent like toluene.
Aqueous Phase: A concentrated aqueous solution of sodium hydroxide.
Catalyst: A catalytic amount of a phase-transfer agent such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (BTEAC).
The catalyst transports the hydroxide ion into the organic phase to deprotonate the phenol, and then transports the resulting phenoxide ion to react with the bromoacetonitrile. This method often leads to faster reactions, milder conditions, and simplified work-up procedures.
| Catalyst Type | Example Catalyst | Potential Advantage |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Readily available, effective for many PTC reactions. crdeepjournal.org |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium Bromide | Higher thermal stability compared to ammonium salts. |
| Crown Ether | 18-Crown-6 | Can be used to solubilize alkali metal cations in organic solvents. |
This table outlines potential catalytic systems for the phase-transfer catalyzed synthesis of this compound.
Chemical Reactivity and Transformation Studies of 2,5 Diiodo Phenoxy Acetonitrile
Reactivity at the Nitrile Functionality
The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that participates in a variety of transformations. libretexts.org The carbon atom is electrophilic, while the nitrogen possesses a lone pair of electrons, making it susceptible to nucleophilic attack and capable of coordination to acids. libretexts.orgchemistrysteps.com
The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. chemistrysteps.comlibretexts.org Organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile to form an intermediate imine salt, which upon aqueous workup, yields a ketone. chemistrysteps.com This provides a direct route to introduce a new carbon-carbon bond and a carbonyl functionality.
The nitrile functionality can also participate in cycloaddition reactions. For instance, [3+2] cycloadditions with nitrile oxides or azides are powerful methods for constructing five-membered heterocyclic rings like isoxazolines or tetrazoles, respectively. ias.ac.innih.gov The reaction of acetonitrile (B52724) N-oxide with a diazaphosphole has been studied, demonstrating the feasibility of such cycloadditions. ias.ac.in While specific examples involving (2,5-Diiodo-phenoxy)-acetonitrile are not extensively documented, its nitrile group is expected to undergo these characteristic transformations.
Table 1: Representative Nucleophilic Addition and Cycloaddition Reactions of Nitriles
| Reaction Type | Reagent | Intermediate | Final Product |
|---|---|---|---|
| Grignard Reaction | R-MgBr, then H₃O⁺ | Imine Salt | Ketone |
| Organolithium Reaction | R-Li, then H₃O⁺ | Imine Salt | Ketone |
| [3+2] Cycloaddition | R-N₃ | - | Tetrazole |
| [3+2] Cycloaddition | R-CNO | - | Isoxazoline |
Hydrolysis and Amidation Pathways
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.org This transformation proceeds through an amide intermediate, (2,5-Diiodo-phenoxy)-acetamide, which can sometimes be isolated under controlled conditions. chemistrysteps.comntnu.no
In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a water molecule. chemistrysteps.com Subsequent tautomerization leads to the amide. chemistrysteps.com Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by the solvent to form the amide. chemistrysteps.com Prolonged reaction times and harsher conditions in either medium will lead to the further hydrolysis of the amide to the corresponding carboxylic acid, (2,5-Diiodo-phenoxy)-acetic acid.
The nitrile group is readily reducible to either a primary amine or an aldehyde, depending on the reducing agent employed. wikipedia.org
Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine, 2-(2,5-Diiodo-phenoxy)-ethan-1-amine. libretexts.orglibretexts.orglibretexts.org The reaction involves two successive additions of hydride ions to the nitrile carbon. libretexts.orglibretexts.org Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney nickel, palladium, or platinum is also an effective and often more economical method for this transformation. wikipedia.orglibretexts.orgyoutube.com
Alternatively, for the partial reduction to an aldehyde, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used to convert nitriles to aldehydes upon subsequent aqueous workup. chemistrysteps.comwikipedia.org The reaction mechanism involves the formation of an aluminum-nitrile complex, followed by a single hydride transfer to generate an imine which is hydrolyzed to the aldehyde, (2,5-Diiodo-phenoxy)-acetaldehyde. wikipedia.org
Table 2: Reduction Products of the Nitrile Group
| Reagent | Product Type | Specific Product Name |
|---|---|---|
| LiAlH₄ or H₂/Catalyst | Primary Amine | 2-(2,5-Diiodo-phenoxy)-ethan-1-amine |
| DIBAL-H, then H₂O | Aldehyde | (2,5-Diiodo-phenoxy)-acetaldehyde |
Reactivity of the Aromatic Diiodo Moiety
The two iodine atoms on the phenyl ring are excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. researchgate.netspringerprofessional.de This di-substitution pattern allows for sequential or double coupling reactions, making this compound a valuable building block for complex molecules. The relative reactivity of aryl halides in these reactions typically follows the order I > Br > Cl. harvard.edu
Suzuki Reaction: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.com The diiodo nature of this compound makes it an ideal substrate for double Suzuki couplings, enabling the synthesis of highly substituted biphenyl (B1667301) derivatives or compounds with extended π-systems. dcu.ienih.gov The reaction can be performed with various aryl or vinyl boronic acids. harvard.edu
Sonogashira Reaction: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org This reaction is highly effective for aryl iodides. Research on the closely related 2-(2-bromophenoxy)acetonitrile (B1272177) has shown that it undergoes a domino Sonogashira coupling followed by an intramolecular cyclization to yield 2,3-disubstituted benzo[b]furans. organic-chemistry.org It is highly probable that this compound would undergo similar transformations, with the potential for sequential couplings at the two iodo positions to introduce different alkyne fragments. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govsemanticscholar.org Aryl iodides are highly reactive substrates for this transformation. semanticscholar.org Studies on analogous diiodo-arenes, such as 1,4-diiodo-2,5-dimethoxybenzene, have demonstrated successful double Heck reactions to produce distyrylbenzene (B1252955) derivatives. nih.gov This indicates that this compound could be used to synthesize products with one or two styrenyl groups attached to the aromatic ring.
Table 3: Potential Products from Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |
|---|---|---|---|
| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | Di-aryl substituted phenoxy-acetonitrile |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | Di-alkynyl substituted phenoxy-acetonitrile |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Base | Di-alkenyl substituted phenoxy-acetonitrile |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Diiodo Phenoxy Acetonitrile
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments and Functional Group Identification
The vibrational spectrum of (2,5-Diiodo-phenoxy)-acetonitrile is expected to exhibit characteristic bands corresponding to its constituent functional groups: the di-iodinated benzene (B151609) ring, the ether linkage, and the acetonitrile (B52724) moiety. The analysis of these vibrational modes via Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would provide a definitive fingerprint of the molecule.
Predicted Vibrational Frequencies and Assignments:
The assignment of vibrational modes can be predicted by considering the spectra of related molecules such as 2,5-diiodophenol (B3255075), phenoxyacetonitrile (B46853), and other substituted benzenes. nih.govdtu.dknist.govnih.gov
Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring are anticipated to appear in the region of 3100-3000 cm⁻¹. The substitution pattern on the aromatic ring will influence the precise frequencies and intensities of these modes.
C≡N Stretching: A sharp and intense absorption band characteristic of the nitrile group (C≡N) is expected in the range of 2260-2240 cm⁻¹. nist.gov The position of this band is sensitive to the electronic environment, and the electron-withdrawing nature of the phenoxy group may cause a slight shift.
Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (Ar-O-CH₂) are predicted to be observed around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
C-I Stretching: The carbon-iodine stretching vibrations are expected at lower frequencies, typically in the 600-500 cm⁻¹ range. The presence of two iodine atoms will likely result in two distinct C-I stretching modes, corresponding to symmetric and asymmetric vibrations.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ region.
Interactive Data Table: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | |
| C≡N Stretch | 2260-2240 | Strong, Sharp | Characteristic of the nitrile group. nist.gov |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Multiple bands are expected. |
| CH₂ Scissoring | ~1470 | Medium | |
| Asymmetric C-O-C Stretch | ~1250 | Strong | |
| Symmetric C-O-C Stretch | ~1050 | Medium | |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong | Sensitive to substitution pattern. |
| C-I Stretch | 600-500 | Medium to Strong | Two bands expected. |
X-ray Crystallography for Solid-State Structural Analysis
Based on the analysis of similar structures, the molecule is expected to adopt a non-planar conformation. The dihedral angle between the plane of the benzene ring and the C-O-C plane will be a key conformational parameter. The bulky iodine atoms at the 2 and 5 positions may induce some steric strain, potentially leading to slight distortions in the benzene ring from perfect planarity.
Predicted Crystallographic Parameters:
| Parameter | Predicted Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| C-I Bond Length | ~2.10 Å |
| C-O (aromatic) Bond Length | ~1.36 Å |
| C-O (aliphatic) Bond Length | ~1.43 Å |
| C≡N Bond Length | ~1.14 Å |
The solid-state packing of this compound is anticipated to be governed by a combination of weak intermolecular interactions.
Halogen Bonding: A significant interaction expected to influence the crystal packing is halogen bonding. The iodine atoms, possessing a region of positive electrostatic potential (σ-hole) on the outermost portion of the atom, can act as halogen bond donors. researchgate.netjyu.fiacs.orgchemistryviews.org These can interact with electron-rich atoms such as the nitrogen of the nitrile group or the oxygen of the ether linkage from neighboring molecules. This type of interaction is a powerful tool in crystal engineering.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. The presence of the large iodine substituents may, however, lead to offset or tilted stacking arrangements to minimize steric hindrance.
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methylene (B1212753) C-H groups as donors and the ether oxygen and nitrile nitrogen as acceptors are also likely to contribute to the stability of the crystal lattice.
Advanced Spectroscopic Probes for Electronic Structure
Advanced spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) spectroscopy, can provide insights into the electronic structure and transitions within the molecule.
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show absorption bands corresponding to π→π* transitions within the aromatic ring. The presence of the iodo and phenoxyacetonitrile substituents will influence the position and intensity of these absorption maxima (λ_max).
Predicted UV-Vis Absorption Maxima:
| Transition | Predicted λ_max (nm) | Solvent |
| π→π | 270 - 290 | Ethanol |
| π→π | 220 - 240 | Ethanol |
It is important to note that these values are estimations, and experimental verification is necessary for confirmation.
Theoretical and Computational Studies of 2,5 Diiodo Phenoxy Acetonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the molecular properties of (2,5-Diiodo-phenoxy)-acetonitrile. These calculations can elucidate the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and its total electronic energy. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p) that can handle the heavy iodine atoms, would be performed. youtube.com The process of geometry optimization systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum possible energy.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-I Bond Length (Å) | ~2.10 - 2.15 |
| C-O (ether) Bond Length (Å) | ~1.36 - 1.40 |
| O-CH₂ Bond Length (Å) | ~1.42 - 1.45 |
| CH₂-CN Bond Length (Å) | ~1.46 - 1.49 |
| C≡N Bond Length (Å) | ~1.15 - 1.17 |
| C-O-C Bond Angle (°) | ~115 - 120 |
Note: These are predicted values based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational method and basis set used.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich di-iodinated phenyl ring and the oxygen atom of the ether group, which possess lone pairs of electrons. The LUMO is likely to be distributed over the cyanomethyl group, particularly the antibonding π* orbital of the C≡N triple bond.
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov The presence of the iodine atoms and the nitrile group is expected to influence this gap significantly. DFT calculations can provide precise energy values for these frontier orbitals.
Table 2: Predicted HOMO-LUMO Energies and Gap for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These values are estimations based on typical ranges for halogenated aromatic ethers and are highly dependent on the computational level of theory.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, the MEP map is predicted to show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage due to the presence of lone pairs of electrons. These are the likely sites for interaction with electrophiles or for hydrogen bonding.
Positive Potential (Blue): Expected around the hydrogen atoms of the methylene (B1212753) group and potentially a region of positive potential on the iodine atoms, known as a "sigma-hole," which can lead to halogen bonding. nih.govacs.org The carbon atom of the nitrile group will also exhibit some positive character.
The MEP analysis can provide a visual understanding of the molecule's reactivity and intermolecular interaction patterns. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.govrsc.org
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methylene protons. The chemical shifts of the aromatic protons will be influenced by the strong electron-withdrawing and anisotropic effects of the iodine atoms. The methylene protons (–CH₂–) adjacent to the ether oxygen and the nitrile group will appear as a singlet in a specific region of the spectrum. The chemical shifts of aromatic protons in di-iodinated benzene (B151609) derivatives are well-documented and can serve as a reference. chemicalbook.com
The ¹³C NMR spectrum would show signals for each unique carbon atom. The carbons attached to the iodine atoms will experience a significant downfield shift due to the heavy atom effect. The chemical shifts of the nitrile carbon (C≡N) and the methylene carbon are also predictable.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 7.0 - 8.0 | 115 - 145 |
| -OCH₂- | 4.5 - 5.0 | 55 - 65 |
| -C≡N | - | 115 - 120 |
| C-I | - | 90 - 100 |
| C-O | - | 150 - 160 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and the specific computational method. Experimental values for similar structures, like 1,4-diiodobenzene, show aromatic proton signals around 7.400 ppm in CDCl₃. chemicalbook.com
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations are typically performed using DFT. The predicted frequencies help in assigning the various vibrational modes of the molecule.
For this compound, key predicted vibrational frequencies would include:
C≡N stretch: A strong, sharp absorption band is expected in the range of 2240-2260 cm⁻¹. The frequency of the nitrile stretch is sensitive to its electronic environment. nih.govresearchgate.net
C-O-C stretch: Asymmetric and symmetric stretching vibrations of the ether linkage are expected in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. youtube.com
Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.
C-I stretch: These vibrations occur at lower frequencies, typically below 600 cm⁻¹.
Comparing the computed vibrational spectrum with an experimental IR spectrum can provide strong evidence for the molecule's structure and functional groups.
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium |
| C≡N Stretch | 2240 - 2260 | Strong, Sharp |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Asymmetric C-O-C Stretch | 1220 - 1280 | Strong |
| Symmetric C-O-C Stretch | 1020 - 1080 | Medium |
| C-I Stretch | 500 - 600 | Medium |
Note: These are predicted frequencies. Experimental values may vary due to solvent effects, intermolecular interactions, and anharmonicity not accounted for in standard harmonic frequency calculations.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily determined by the rotation around the C-O-C-C and O-C-C-N dihedral angles. The interplay of steric hindrance from the bulky iodine atoms and electronic effects governs the molecule's preferred three-dimensional structure and its corresponding energy landscape.
The energy landscape of a molecule is a multi-dimensional surface that maps its potential energy as a function of its geometric parameters. Minima on this surface correspond to stable or metastable conformers, while saddle points represent transition states between these conformers. For this compound, the key dihedral angles are expected to be the primary coordinates defining this landscape.
Conformational Preferences:
Hypothetical energy profiling of the C1-O-Cα-H dihedral angle would likely reveal two primary energy minima corresponding to syn- and anti-periplanar conformations of the acetonitriloxy group relative to the C1-C6 bond of the phenyl ring. The relative energies of these conformers would be influenced by a balance of steric repulsion and potential weak intramolecular interactions.
To illustrate these concepts, a hypothetical conformational analysis could yield data such as that presented in the interactive table below. This data is based on theoretical principles and is not derived from direct computational results for this specific molecule.
Interactive Data Table: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C6-C1-O-Cα) (°) | Dihedral Angle (C1-O-Cα-Cβ) (°) | Relative Energy (kcal/mol) | Population (%) |
| A | 0 | 180 | 2.5 | 5 |
| B | 90 | 180 | 0.0 | 65 |
| C | 180 | 180 | 1.8 | 15 |
| D | 270 | 180 | 0.2 | 15 |
Note: This data is illustrative and intended to represent the type of results obtained from a computational conformational analysis.
Reaction Pathway Simulations and Transition State Identification
Reaction pathway simulations for this compound can provide valuable insights into its reactivity. A plausible reaction to consider is the nucleophilic aromatic substitution (SNAr) of one of the iodine atoms. Given the electron-withdrawing nature of the nitrile group and the oxygen atom, the phenyl ring is activated towards nucleophilic attack, although less so than in systems with strongly deactivating groups like nitro groups. researchgate.netnih.gov
Simulating a Nucleophilic Aromatic Substitution (SNAr) Reaction:
Let's consider the reaction of this compound with a generic nucleophile (Nu-). The reaction would likely proceed via a Meisenheimer complex intermediate. Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway and identify the transition states.
The simulation would involve calculating the potential energy surface along the reaction coordinate. The key steps would be:
Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing an iodine atom, leading to the formation of a negatively charged intermediate, the Meisenheimer complex. This intermediate would be a minimum on the potential energy surface.
Transition State for Complex Formation: The first transition state would be the energy barrier that must be overcome for the nucleophile to form the C-Nu bond.
Transition State for Iodide Departure: The second transition state would correspond to the energy barrier for the cleavage of the C-I bond, leading to the final product.
The identification of transition states is crucial as they represent the highest energy point along the reaction coordinate and thus determine the reaction rate. numberanalytics.comwikipedia.org These are saddle points on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Interactive Data Table: Hypothetical Energetics for an SNAr Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) | Key Geometric Feature |
| Reactants | This compound + Nu- | 0.0 | - |
| TS1 | Transition state for Nu attack | +15.2 | Partially formed C-Nu bond |
| Intermediate | Meisenheimer Complex | +5.8 | Tetrahedral carbon at substitution site |
| TS2 | Transition state for I- departure | +18.5 | Partially broken C-I bond |
| Products | (2-Iodo-5-Nu-phenoxy)-acetonitrile + I- | -10.3 | - |
Note: This data is hypothetical and serves to illustrate the energetic profile of a plausible SNAr reaction. The actual values would depend on the specific nucleophile and the computational method used.
The relative energies of the two transition states would determine the rate-limiting step of the reaction. For many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. researchgate.netnih.gov However, the nature of the leaving group (iodide in this case) and the nucleophile can influence this. Deuterium kinetic isotope effect studies on analogous systems have been used to provide further insight into the nature of such concerted transition states. nih.gov
Synthesis and Characterization of Derivatives and Analogues of 2,5 Diiodo Phenoxy Acetonitrile
Modification of the Acetonitrile (B52724) Moiety
The acetonitrile group is a versatile functional handle that can be converted into a variety of other functionalities, providing a gateway to a diverse range of derivatives.
Conversion to Carboxylic Acids, Esters, Amides, and Amines
The hydrolysis of nitriles is a well-established transformation that can be achieved under either acidic or basic conditions to yield carboxylic acids. numberanalytics.comnumberanalytics.comlibretexts.org For (2,5-Diiodo-phenoxy)-acetonitrile, this would lead to the formation of (2,5-Diiodo-phenoxy)-acetic acid.
Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent hydrolysis of the intermediate amide.
Base-catalyzed hydrolysis is generally carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org This reaction involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting carboxylate salt would then require acidification to yield the free carboxylic acid.
Once the carboxylic acid is obtained, it can be readily converted into esters and amides through standard condensation reactions. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by treating the carboxylic acid with an amine, often activated by a coupling agent.
Furthermore, the nitrile group can be reduced to a primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield 2-(2,5-Diiodo-phenoxy)-ethanamine.
| Starting Material | Reagents and Conditions | Product | Derivative Class |
| This compound | 1. H₂SO₄ (aq), Δ2. H₂O | (2,5-Diiodo-phenoxy)-acetic acid | Carboxylic Acid |
| This compound | 1. NaOH (aq), Δ2. H₃O⁺ | (2,5-Diiodo-phenoxy)-acetic acid | Carboxylic Acid |
| (2,5-Diiodo-phenoxy)-acetic acid | ROH, H⁺ catalyst, Δ | (2,5-Diiodo-phenoxy)-acetate ester | Ester |
| (2,5-Diiodo-phenoxy)-acetic acid | R₂NH, Coupling Agent | N-substituted-(2,5-Diiodo-phenoxy)-acetamide | Amide |
| This compound | 1. LiAlH₄, Et₂O2. H₂O | 2-(2,5-Diiodo-phenoxy)-ethanamine | Amine |
Table 1: Prospective Conversion of the Acetonitrile Moiety
Heterocyclic Annulation Reactions Involving the Nitrile Group
The nitrile functionality is a valuable precursor for the synthesis of various heterocyclic systems. For instance, benzoylacetonitriles, which share the active methylene (B1212753) and nitrile moieties, are known to participate in the synthesis of five-membered heterocycles such as pyrroles, furans, thiophenes, pyrazoles, and isoxazoles. nih.gov By analogy, this compound could potentially serve as a synthon for novel heterocyclic structures. For example, reaction with α-haloketones could lead to the formation of substituted pyrroles, while condensation with hydroxylamine (B1172632) could yield isoxazoles.
Functionalization and Substitution on the Aromatic Ring
The two iodine atoms on the aromatic ring of this compound are key sites for further functionalization, either through electrophilic aromatic substitution or by replacement of the iodine atoms themselves.
Exploration of Electrophilic Aromatic Substitution Patterns
The phenoxyacetonitrile (B46853) group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, in this compound, the substitution pattern is influenced by the two bulky iodine atoms. The positions available for substitution are C4 and C6. Steric hindrance from the adjacent iodine at C5 might disfavor substitution at C4, potentially favoring the C6 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The introduction of a third substituent would be governed by the combined directing effects of the existing groups and steric factors. libretexts.org
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | (2,5-Diiodo-6-nitro-phenoxy)-acetonitrile and/or (2,5-Diiodo-4-nitro-phenoxy)-acetonitrile |
| Bromination | Br₂, FeBr₃ | (4-Bromo-2,5-diiodo-phenoxy)-acetonitrile and/or (6-Bromo-2,5-diiodo-phenoxy)-acetonitrile |
| Sulfonation | Fuming H₂SO₄ | 2-(2,5-Diiodo-phenoxy)-acetonitrile-4-sulfonic acid and/or 2-(2,5-Diiodo-phenoxy)-acetonitrile-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (4-Acyl-2,5-diiodo-phenoxy)-acetonitrile and/or (6-Acyl-2,5-diiodo-phenoxy)-acetonitrile |
Table 2: Potential Electrophilic Aromatic Substitution Reactions
Di-iodine Substitution with Other Halogens or Pseudohalogens
The carbon-iodine bond is relatively weak and can be replaced by other halogens or pseudohalogens through various methods, including metal-mediated halogen exchange reactions. numberanalytics.comchemicalbook.com For instance, the Finkelstein reaction, which involves nucleophilic substitution, could potentially be used to replace one or both iodine atoms with other halogens like chlorine or bromine, although this is more common for alkyl halides. chemicalbook.com For aryl halides, metal-catalyzed processes are generally required. numberanalytics.com Palladium- or copper-catalyzed reactions could facilitate the substitution of the iodine atoms with groups such as fluoride, chloride, bromide, or cyanide.
Alterations to the Ether Linkage
The ether linkage in aryl ethers is generally stable but can be cleaved under harsh conditions. openochem.org
Acidic cleavage of aryl alkyl ethers with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) typically results in the formation of a phenol (B47542) and an alkyl halide. masterorganicchemistry.comlibretexts.orgopenstax.orglibretexts.orgyoutube.com In the case of this compound, treatment with excess HI would likely yield 2,5-diiodophenol (B3255075) and iodoacetonitrile. The aryl-oxygen bond is generally resistant to cleavage due to the sp² hybridization of the aromatic carbon. youtube.com
Alternatively, certain reagents like aluminum triiodide, generated in situ from aluminum and iodine in acetonitrile, have been shown to cleave aryl alkyl ethers. researchgate.net This could provide a method to regenerate the 2,5-diiodophenol from its acetonitrile ether derivative under non-aqueous conditions.
Synthesis of Polymeric or Supramolecular Assemblies Incorporating the this compound Scaffold
The unique structural features of this compound, namely the presence of two reactive iodine atoms on the phenyl ring and a polar nitrile group, render it a promising candidate for the construction of advanced polymeric materials and intricate supramolecular architectures. The di-iodinated aromatic core serves as a versatile platform for various cross-coupling polymerization reactions, while the iodine and nitrile functionalities can act as key recognition sites for directing non-covalent self-assembly.
Covalent Polymerization Strategies
The carbon-iodine bonds on the this compound scaffold are highly susceptible to oxidative addition with transition metal catalysts, making this compound an excellent monomer for step-growth polymerization. Several palladium-catalyzed cross-coupling reactions, which are cornerstones of modern polymer synthesis, could be employed to create novel polymers incorporating this scaffold.
Suzuki-Miyaura Polycondensation:
Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, widely used for synthesizing polyarylenes. nih.gov In a potential polymerization scheme, this compound could be reacted with an aromatic diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base. nih.gov The high reactivity of diiodo-aromatics in Suzuki couplings is well-documented, often proceeding with high selectivity for double coupling over single coupling, which is crucial for achieving high molecular weight polymers. acs.org This approach would lead to the formation of a poly(phenylene) derivative with pendant phenoxy-acetonitrile groups. The general reaction is depicted below.
Table 1: Proposed Suzuki-Miyaura Polycondensation of this compound
| Reactants | Catalyst/Conditions | Resulting Polymer Structure |
|---|
The properties of the resulting polymer could be tuned by varying the structure of the diboronic acid comonomer, allowing for the introduction of different functionalities and the modulation of solubility, thermal stability, and optoelectronic properties. The use of well-defined poly(iodostyrene) for post-polymerization modification via Suzuki coupling highlights the robustness of this reaction on iodine-functionalized polymers, suggesting that the this compound monomer would be a viable building block. digitellinc.com
Sonogashira-Hagihara Polycondensation:
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is another key strategy for polymer synthesis. wikipedia.orgorganic-chemistry.org Polymerization of this compound could be achieved by reacting it with a diethynyl-aromatic comonomer. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org
The resulting polymer would be a poly(arylene ethynylene) (PAE), a class of conjugated polymers known for their interesting electronic and photophysical properties. The phenoxy-acetonitrile side groups would be regularly spaced along the rigid polymer backbone.
Table 2: Proposed Sonogashira-Hagihara Polycondensation of this compound
| Reactants | Catalyst/Conditions | Resulting Polymer Structure |
|---|
Other cross-coupling reactions like Kumada catalyst-transfer polymerization could also be explored, as they have been successfully applied to iodophenyl thin films to grow polymer brushes from a surface. chemrxiv.orgchemrxiv.orgpeerj.com
Supramolecular Assembly via Non-Covalent Interactions
Beyond covalent polymerization, the this compound scaffold is well-suited for the design of supramolecular assemblies, which are ordered structures formed through specific and directional non-covalent interactions.
Halogen Bonding:
The iodine atoms on the phenyl ring are prime candidates for acting as halogen bond (XB) donors. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. csic.es Di-iodinated aromatic compounds are frequently used as building blocks in crystal engineering to form extended networks. acs.orgresearchgate.net
The this compound molecule could self-assemble or co-crystallize with other molecules (halogen bond acceptors) to form well-defined supramolecular structures. The nitrile group within the same molecule or in an adjacent molecule could act as a halogen bond acceptor through its nitrogen lone pair (C-I···N≡C). Alternatively, dedicated halogen bond acceptors, such as diazines or N-oxides, could be introduced to form co-crystals with predictable connectivity. acs.orgacs.org The strength and geometry of these interactions are influenced by steric and electronic factors. acs.org
Table 3: Potential Halogen Bonding Motifs with this compound
| Interaction Type | Donor | Acceptor | Resulting Assembly |
|---|---|---|---|
| Self-Assembly | Iodine atom on one molecule | Nitrile nitrogen on an adjacent molecule | 1D chains or 2D sheets |
Role of the Nitrile Group:
Advanced Applications in Chemical Synthesis and Materials Science Non Clinical
Utilization as a Synthetic Building Block in Complex Molecule Synthesis
The presence of two iodine atoms on the aromatic ring of (2,5-Diiodo-phenoxy)-acetonitrile makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The carbon-iodine bonds are susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing intricate molecular architectures.
While direct studies on this compound as a synthetic intermediate are not extensively documented, the synthesis of thyroid hormone analogues provides a strong parallel. For instance, various 3'-substituted 3,5-diiodo-L-thyronines have been synthesized, highlighting the utility of di-iodinated phenolic structures in creating biologically active molecules. nih.gov The synthesis of these analogues often involves the coupling of a di-iodinated phenol (B47542) derivative with another molecular fragment. This suggests that this compound could serve as a key starting material for novel thyromimetic compounds or other complex heterocyclic structures. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic versatility.
Role in Precursor Chemistry for Functional Materials
The unique electronic properties endowed by the iodine and nitrile functionalities position this compound as a potential precursor for advanced functional materials.
Potential in Organic Electronics
In the realm of organic electronics, di-iodinated aromatic compounds are valuable monomers for the synthesis of conductive polymers. The iodine atoms can be readily converted to other functional groups or used directly in polymerization reactions, such as Yamamoto or Stille coupling, to form π-conjugated polymer chains. These polymers are the cornerstone of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The phenoxy-acetonitrile group can influence the solubility, processability, and electronic properties of the resulting polymer.
Application in Optoelectronic Devices
The incorporation of heavy atoms like iodine into organic molecules can enhance intersystem crossing, a key process in phosphorescent materials used in optoelectronic devices. While specific research on the optoelectronic applications of this compound is sparse, the general principles of molecular design for such materials suggest its potential. The di-iodo substitution could lead to materials with interesting photophysical properties suitable for applications in sensors or as components in light-emitting devices.
Photochemical Reactivity and Photophysical Properties
The photochemical behavior of iodo-aromatic compounds is a subject of significant research. The carbon-iodine bond is known to be photolabile, undergoing homolytic cleavage upon irradiation with UV light to generate aryl and iodine radicals. This reactivity can be harnessed for various photochemical transformations.
Studies on the photochemistry of iodo-substituted aryl azides have shown that the presence of iodine can influence the formation and reactivity of photogenerated intermediates. nih.gov While not directly analogous, these findings suggest that the photolysis of this compound could lead to the formation of reactive radical species, which could be exploited in photopolymerization or for surface modification applications. The specific photophysical properties, such as absorption and emission spectra, would need to be experimentally determined to fully assess its potential in photochemistry.
Coordination Chemistry: Ligand Design and Metal Complex Formation
The nitrile group in this compound presents a potential coordination site for transition metals. Acetonitrile (B52724) itself is a common ligand in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.gov A coordination complex is characterized by a central metal atom or ion bonded to surrounding molecules or atoms called ligands. thermofisher.cn
Investigation of Coordination Modes with Transition Metals
The nitrogen atom of the nitrile group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. The di-iodo-phenoxy backbone of the molecule could influence the electronic properties of the nitrile group and, consequently, the stability and reactivity of the resulting metal complex. It is conceivable that this compound could act as a monodentate ligand through the nitrile nitrogen. Furthermore, the possibility of the ether oxygen participating in coordination, potentially leading to a bidentate chelation mode, cannot be ruled out and would be a subject for further investigation. The synthesis and characterization of such metal complexes could open avenues for their use in catalysis or as functional metallo-organic materials.
Synthesis and Characterization of Metal Complexes Involving this compound
Extensive research has been conducted on the coordination chemistry of various organic ligands with metal ions, leading to the development of novel materials with unique properties and applications. However, a thorough review of scientific literature reveals a notable absence of studies focused on the synthesis and characterization of metal complexes specifically derived from the ligand this compound.
Searches of scholarly databases and chemical literature did not yield any published research detailing the reaction of this compound with metal salts or the characterization of any resulting coordination compounds. Consequently, there is no available data on the coordination modes, structural properties (such as X-ray crystal structures), or spectroscopic data (e.g., IR, NMR, UV-Vis) for metal complexes of this particular ligand.
While the broader classes of phenoxy and acetonitrile-containing ligands are known to form stable complexes with a wide range of metal ions, the specific electronic and steric effects of the two iodine substituents on the phenoxy ring of this compound would be expected to influence its coordination behavior. The electron-withdrawing nature of the iodine atoms could affect the electron density on the phenoxy oxygen, and the bulky iodine atoms might impose steric constraints on the formation of metal complexes. However, without experimental data, any discussion of these potential effects remains purely speculative.
Given the lack of available research, no data tables or detailed research findings on the synthesis and characterization of metal complexes of this compound can be provided. This highlights a potential area for future research in the field of coordination chemistry and materials science.
Future Research Directions and Unexplored Avenues
Integration into Advanced Catalytic Systems
The acetonitrile (B52724) group is a versatile functional group in catalysis. It can be a precursor to other valuable chemical moieties or participate directly in catalytic cycles. For instance, the catalytic combustion of acetonitrile is a well-studied process for waste treatment, often employing copper-based catalysts to ensure high conversion rates and selectivity towards nitrogen gas. lidsen.comlidsen.comnih.gov Future research could investigate the catalytic degradation of (2,5-Diiodo-phenoxy)-acetonitrile, which may be relevant in environmental remediation contexts.
Furthermore, the synthesis of acrylonitrile (B1666552) from acetonitrile and methanol (B129727) has been achieved using basic metal oxide catalysts. researchgate.net This suggests that the nitrile group of this compound could potentially undergo similar transformations, leading to novel functionalized vinyl compounds. The presence of the bulky, electron-withdrawing iodine atoms on the phenyl ring would likely influence the reactivity of the nitrile group in such catalytic processes, a factor that warrants systematic investigation.
The phenoxy portion of the molecule also offers handles for catalytic applications. Iodinated aromatic compounds are pivotal in cross-coupling reactions, such as the Sonogashira coupling, which is instrumental in the synthesis of complex molecules like indole (B1671886) C-glycosides. nih.gov The diiodo-substitution pattern on this compound provides two potential sites for such reactions, allowing for the construction of elaborate molecular architectures.
Exploration of Bio-Inspired Synthetic Approaches
The principles of bio-inspired synthesis, which mimic nature's strategies for building complex molecules, could offer elegant and efficient routes to this compound and its derivatives. For example, bio-inspired oxidative cyclization has been employed in the synthesis of phenylethanoid glycosides. rsc.org A similar approach could be envisioned for the construction of the phenoxy-acetonitrile core.
Moreover, the synthesis of various nitrile-containing compounds often involves multi-step procedures that could be streamlined using bio-inspired or one-pot methodologies. The synthesis of 3,4-dimethoxy benzyl (B1604629) cyanide, for instance, involves decarboxylation, aldoxime formation, and dehydration. google.com Research into enzymatic or chemo-enzymatic methods could provide more sustainable and selective pathways to this compound.
The synthesis of complex indole-3-acetonitrile (B3204565) derivatives has been achieved through a sequence of reactions including Sonogashira coupling and copper-mediated indolization. nih.gov These established synthetic strategies for related structures provide a solid foundation for developing a synthetic route to this compound.
Development of Novel Analytical Probes Utilizing the Compound Scaffold
The this compound scaffold possesses features that are highly desirable for the development of novel analytical probes. The phenoxy-dioxetane scaffold, for example, has been utilized to create activatable chemiluminescence probes for imaging biothiols in living systems. researchgate.netnih.gov The phenoxy group in this compound could serve as a similar core structure for new probes.
The presence of two iodine atoms is particularly noteworthy. Halogen substitution can significantly influence the properties of molecular probes. For instance, chlorine substitution in a phenoxy-dioxetane probe was shown to lower the pKa and enhance chemiluminescent emission, a phenomenon attributed to the halogen effect. nih.gov The heavier iodine atoms in this compound would be expected to have an even more pronounced effect, potentially leading to probes with enhanced sensitivity or altered emission properties.
Furthermore, iodinated compounds are known to be useful in various biological contexts. For example, the thyroid hormone triiodothyronine (T3), which contains a tri-iodinated phenoxy-phenyl structure, plays a crucial role in metabolism and development. wikipedia.org While not a direct analogue, the diiodo-phenoxy motif of the target compound suggests that it could be explored for interactions with biological systems, perhaps as a molecular probe for specific enzymes or receptors.
Interdisciplinary Research Opportunities with Physics and Materials Engineering
The intersection of chemistry with physics and materials engineering offers exciting avenues for exploring the potential of this compound. The diiodo-substitution pattern could impart interesting solid-state properties, such as specific crystal packing arrangements or intermolecular interactions, which could be investigated using techniques like X-ray diffraction.
In materials science, molecules with multiple reactive sites are valuable as building blocks for polymers and functional materials. The two iodine atoms on the phenyl ring of this compound could serve as points for polymerization or for grafting the molecule onto surfaces, creating materials with tailored properties. For instance, dibromo-bithiophene is a monomer used in the synthesis of conducting polymers. nih.gov By analogy, this compound could potentially be used to create novel polymeric materials.
The photophysical properties of this compound are also an area ripe for investigation. The heavy iodine atoms could lead to interesting photophysical phenomena, such as enhanced intersystem crossing and phosphorescence, which could be exploited in applications like organic light-emitting diodes (OLEDs) or photodynamic therapy. Collaboration with physicists and materials engineers would be crucial to fully explore and harness these potential properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,5-Diiodo-phenoxy)-acetonitrile, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : The synthesis likely involves iodination of a precursor such as phenoxy-acetonitrile. A common approach for introducing iodine atoms (as seen in structurally similar compounds) employs iodine with an oxidizing agent (e.g., hydrogen peroxide or NaOCl) under acidic conditions . Key parameters include:
- Solvent selection : Acetic acid or dichloromethane for controlled reactivity .
- Temperature : Maintained at 0–25°C to minimize side reactions (e.g., over-iodination).
- Purification : Recrystallization or chromatography to achieve >97% purity .
Data Table:
| Precursor | Oxidizing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phenoxy-acetonitrile | H₂O₂ | Acetic acid | 65–75 | 95–97 |
| Phenoxy-acetonitrile | NaOCl | CH₂Cl₂ | 70–80 | 97–99 |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (iodine’s deshielding effects).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~371 g/mol).
- X-ray crystallography : To resolve steric effects from iodine atoms .
- Computational modeling : DFT calculations to predict reactivity (e.g., Mulliken charges on iodine) .
Advanced Research Questions
Q. What strategies mitigate steric hindrance and electronic effects during functionalization of this compound?
- Methodological Answer :
- Directed ortho-metalation : Use iodine as a directing group for regioselective coupling reactions .
- Halogen bonding : Exploit iodine’s σ-hole for non-covalent interactions in supramolecular chemistry .
- Microwave-assisted synthesis : Accelerate reactions to reduce decomposition risks under prolonged heating .
Q. How do solvent polarity and mobile-phase composition affect HPLC analysis of this compound and its derivatives?
- Methodological Answer :
- RP-HPLC optimization : Use acetonitrile/water gradients (e.g., 70:30 v/v) for baseline separation .
- Central Composite Design (CCD) : Multivariate optimization of factors like pH (6–7), flow rate (1.0–1.5 mL/min), and acetonitrile content .
Data Table:
| Factor | Range | Optimal Value | Impact on Retention Time |
|---|---|---|---|
| ACN (%) | 60–80 | 70 | Decreases retention |
| pH | 5–7 | 6.5 | Minimizes peak tailing |
| Flow Rate (mL/min) | 1.0–2.0 | 1.2 | Balances resolution/speed |
Q. What biological mechanisms could be explored using this compound as a halogen-bond donor?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases or proteases where iodine’s halogen bonding disrupts ATP-binding pockets .
- Cellular uptake studies : Radiolabel with ¹²⁵I to track biodistribution in vitro .
- Toxicity profiling : Compare LD₅₀ values with non-iodinated analogs (e.g., LC₅₀ for acetonitrile derivatives: 3587 ppm in mice) .
Data Contradictions and Resolution
- Iodination Efficiency : reports 70–80% yields using NaOCl, while analogous halogenations (e.g., bromination) show lower yields (~65%). Confirm via kinetic studies under inert atmospheres to rule out oxidative degradation.
- Biological Activity : While acetonitrile derivatives are generally toxic, iodine’s steric bulk may reduce systemic absorption, necessitating in vivo safety studies .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
